molecular formula C8H10IN3O5 B141979 Iodoazomycin arabinoside CAS No. 138172-12-0

Iodoazomycin arabinoside

Numéro de catalogue: B141979
Numéro CAS: 138172-12-0
Poids moléculaire: 353.09 g/mol
Clé InChI: FWNOUYXMHAJQMU-DFAKLWRTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iodoazomycin arabinoside, also known as this compound, is a useful research compound. Its molecular formula is C8H10IN3O5 and its molecular weight is 353.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Imaging of Tumor Hypoxia

IAZA is predominantly used as a radiotracer for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It allows for the non-invasive assessment of hypoxic regions in various malignancies.

  • Mechanism : Iodoazomycin arabinoside is metabolically trapped in hypoxic cells, leading to higher retention in these areas compared to normoxic tissues. This property facilitates the visualization of tumor microenvironments that are resistant to radiation therapy and chemotherapy .
  • Clinical Studies : Research has demonstrated that IAZA can effectively identify hypoxic regions in solid tumors, including breast cancer and glioblastomas. In one pilot study involving patients with advanced malignancies, IAZA was shown to provide significant insights into tumor hypoxia, which correlated with treatment resistance .

Therapeutic Applications

Beyond imaging, IAZA has potential therapeutic implications, particularly in combination with radiotherapy.

  • Radiotherapy Enhancement : Due to its selective accumulation in hypoxic tumor regions, IAZA may enhance the efficacy of radiotherapy by sensitizing these areas to radiation damage. This application is particularly relevant in treating tumors that exhibit significant hypoxic characteristics .
  • Case Studies : In animal model studies, the administration of radioiodinated IAZA demonstrated improved tumor control when used alongside radiation therapy, suggesting its role as an adjunct treatment .

Pharmacokinetics and Dosimetry

The pharmacokinetics of IAZA have been extensively studied to optimize its clinical application. Following intravenous administration, IAZA exhibits a bi-exponential decline in plasma concentration, characterized by a rapid distribution phase followed by a slower elimination phase. This pharmacokinetic profile supports its use as an imaging agent within a specific time frame post-injection .

ParameterValue
Distribution Half-life1.2 ± 0.15 min
Elimination Half-life195 ± 34 min
Tumor-to-blood ratioUp to 8.7 at 8 hours

Propriétés

Numéro CAS

138172-12-0

Formule moléculaire

C8H10IN3O5

Poids moléculaire

353.09 g/mol

Nom IUPAC

(2S,3S,4S,5R)-2-((125I)iodanylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7-/m1/s1/i9-2

Clé InChI

FWNOUYXMHAJQMU-DFAKLWRTSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

SMILES isomérique

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@H]([C@@H]([C@H](O2)C[125I])O)O

SMILES canonique

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Key on ui other cas no.

138172-12-0

Synonymes

1-(5-iodo-5-deoxy-beta-arabinofuranosyl)-2-nitroimidazole
IAZA
iodoazomycin arabinoside

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.